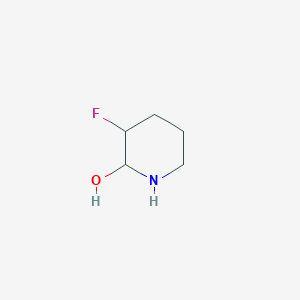

2-Piperidinol, 3-fluoro-

Description

Importance of Fluorinated Heterocycles in Contemporary Chemical Research

The introduction of fluorine into heterocyclic compounds is a powerful strategy in modern chemical research, particularly in the realm of medicinal chemistry. Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size. The strategic incorporation of fluorine atoms can modulate a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets. This is evidenced by the fact that approximately 20% of all pharmaceuticals on the market contain fluorine. The C-F bond is exceptionally strong and not commonly found in nature, which can enhance a drug's metabolic resistance, thereby prolonging its therapeutic effect.

Overview of the Piperidine (B6355638) Scaffold in Synthetic Organic Chemistry and Chemical Biology

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to create diverse three-dimensional structures. This structural diversity allows for precise interaction with biological macromolecules, making piperidine derivatives valuable in the design of drugs targeting the central nervous system, as well as in agents with anticancer, and antimicrobial properties. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for the specific spatial orientation of substituents, a critical factor in determining biological activity.

Specific Research Focus on 2-Piperidinol, 3-fluoro- and Related Fluorinated Piperidinol Architectures

While the broader families of fluorinated heterocycles and piperidine derivatives are well-established in the scientific literature, the specific compound 2-Piperidinol, 3-fluoro- (CAS 2419226-09-6) represents a more nascent area of investigation. This molecule combines the key structural features of a piperidine ring, a hydroxyl group at the 2-position, and a fluorine atom at the 3-position. This unique arrangement of functional groups suggests significant potential for novel applications, yet detailed research on this specific compound is limited.

Modern synthetic methodologies have paved the way for the creation of such complex fluorinated piperidines. Techniques like the dearomatization-hydrogenation of fluoropyridines and palladium-catalyzed hydrogenation offer pathways to these structures with high diastereoselectivity. nih.govnih.govsciencedaily.com These methods are crucial for accessing specific stereoisomers of fluorinated piperidinols, allowing for a systematic exploration of their structure-activity relationships.

Although specific research on 2-Piperidinol, 3-fluoro- is not extensively documented, the study of analogous fluorinated piperidine derivatives provides valuable insights. For instance, the orientation of the fluorine atom has been shown to affect the basicity of the piperidine nitrogen, a key factor in the activity of certain enzyme inhibitors. nih.gov

The table below presents a summary of key information for 2-Piperidinol, 3-fluoro-. Due to the limited publicly available data for this specific compound, some properties are inferred from closely related fluorinated piperidine structures.

| Property | Value/Information |

| Chemical Name | 2-Piperidinol, 3-fluoro- |

| CAS Number | 2419226-09-6 |

| Molecular Formula | C₅H₁₀FNO |

| Molecular Weight | 119.14 g/mol |

| General Synthetic Approaches | Dearomatization-hydrogenation of corresponding fluoropyridines; Palladium-catalyzed hydrogenation. nih.govsciencedaily.com |

| Potential Research Interest | Exploration of stereoisomers (cis/trans, axial/equatorial fluorine) for structure-activity relationship studies in medicinal chemistry. |

Further research into the synthesis, characterization, and potential applications of 2-Piperidinol, 3-fluoro- is warranted to fully unlock the potential of this intriguing fluorinated piperidinol architecture.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10FNO |

|---|---|

Molecular Weight |

119.14 g/mol |

IUPAC Name |

3-fluoropiperidin-2-ol |

InChI |

InChI=1S/C5H10FNO/c6-4-2-1-3-7-5(4)8/h4-5,7-8H,1-3H2 |

InChI Key |

QKWNZSUADXSVRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(NC1)O)F |

Origin of Product |

United States |

Stereochemical Aspects of 2 Piperidinol, 3 Fluoro Architectures

Control of Relative Stereochemistry in Ring Systems

In many instances, fluorinated piperidines exhibit a preference for an axial orientation of the fluorine atom, a phenomenon attributed to stabilizing hyperconjugative interactions and charge-dipole forces. nih.govresearchgate.net Specifically, delocalization of electron density from anti-periplanar C-H bonds into the antibonding σ* orbital of the C-F bond can stabilize the axial conformer. researchgate.net This is in contrast to what might be expected based solely on steric considerations, which would favor the equatorial position to minimize steric hindrance.

Computational studies and NMR analysis have been instrumental in elucidating these conformational preferences. nih.gov For example, in derivatives of 3-fluoropiperidine (B1141850), a strong preference for the axial fluorine conformation has been observed. researchgate.net The solvent environment also plays a crucial role, with solvent polarity influencing the conformational equilibrium. nih.govnih.govtechnion.ac.il

The synthesis of specific diastereomers of 3-fluoro-2-piperidinol requires stereocontrolled methods. One approach involves the oxidative ring opening of a bicyclic γ-lactam, followed by a double reductive amination with fluoroalkylamines. jyu.fi This method allows for the configuration of the stereocenters in the product to be predetermined by the stereochemistry of the starting lactam. jyu.fi

Attainment and Maintenance of Absolute Stereochemistry

Achieving a specific absolute stereochemistry (i.e., the (R) or (S) configuration at each chiral center) is paramount for the biological activity of many pharmaceutical compounds. For 3-fluoro-2-piperidinol, which contains two stereogenic centers at C2 and C3, four possible stereoisomers exist: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

The synthesis of enantiomerically pure fluorinated piperidines often necessitates the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, the synthesis of enantiopure piperidine (B6355638) γ-amino esters has been achieved through methods that control the configuration of the chiral centers in the starting materials. jyu.fi

Once a desired stereoisomer is obtained, maintaining its stereochemical integrity is crucial. Epimerization, the conversion of one stereoisomer into another, can occur under certain conditions, particularly at stereocenters adjacent to carbonyl groups or other activating functionalities. While specific data on the stereochemical stability of 2-piperidinol, 3-fluoro- is not extensively detailed in the provided search results, studies on related structures like immunomodulatory imide drug (IMiD) derivatives highlight the potential for racemization at certain stereocenters under physiological conditions. nih.gov

Chiral Purity and Stereogenic Centers in Fluorinated Piperidine Derivatives

The chiral purity, or enantiomeric excess (ee), of a sample of a chiral compound is a measure of its stereochemical homogeneity. High chiral purity is often a stringent requirement for therapeutic agents to ensure selective interaction with their biological targets and to minimize off-target effects.

The presence of the fluorine atom in piperidine derivatives can influence the properties of adjacent stereogenic centers. The regio- and stereochemistry of fluorine substitution can enhance the conformational stability of the ring system. nih.govbeilstein-journals.org This increased rigidity can help to lock the molecule into a specific, biologically active conformation.

The analysis of chiral purity for fluorinated piperidine derivatives typically involves techniques such as chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). nih.gov For example, the enantiomeric excess of an (S)-3-(1-oxo-5-vinylisoindolin-2-yl)piperidine-2,6-dione was determined to be 99% ee using SFC. nih.gov

The introduction of fluorine can also impact the physicochemical properties of the molecule, such as its pKa and lipophilicity (logP), which are important for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net The relative disposition of the fluorine-containing substituent and other groups on the piperidine ring can significantly affect these properties. researchgate.net

Conformational Analysis and Stereoelectronic Effects in Fluorinated Piperidines

Conformational Preferences of Fluorinated Piperidine (B6355638) Rings

The six-membered piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. The introduction of substituents leads to a variety of possible chair forms, with the relative stability of each determined by the substituent's preference for either an axial or equatorial position.

Analysis of Chair Conformations and Ring Dynamics

For 2-Piperidinol, 3-fluoro-, four principal chair conformations are possible for each diastereomer (cis and trans), arising from the combination of axial (ax) and equatorial (eq) positions for the fluorine and hydroxyl groups. The piperidine ring itself can also undergo ring inversion, interconverting these chair forms.

The relative populations of these conformers are dictated by the energetic balance of several factors. Traditionally, bulky substituents are expected to prefer the less sterically hindered equatorial position (A-value). However, in fluorinated piperidines, this classical steric argument is often overridden by powerful stereoelectronic effects that can favor the seemingly more hindered axial conformation for fluorine. nih.govacs.org For 2-Piperidinol, 3-fluoro-, the presence of the adjacent hydroxyl group introduces the potential for intramolecular hydrogen bonding, which would significantly influence the conformational equilibrium, likely favoring conformers that allow for a short distance between the hydroxyl proton and the fluorine atom or the nitrogen's lone pair.

Table 1: Possible Chair Conformations for cis- and trans-2-Piperidinol, 3-fluoro- This table is interactive. Click on the headers to explore the different conformational possibilities.

| Diastereomer | Conformer | 2-OH Position | 3-F Position | Key Expected Interactions |

|---|---|---|---|---|

| cis | I | axial | equatorial | Gauche interaction between OH and F. |

| cis | II | equatorial | axial | Potential for H-bonding (OH···F). |

| trans | III | axial | axial | 1,3-diaxial interaction (OH···H). |

Impact of Fluorine Substitution on Ring Pucker

Fluorine substitution is known to alter the geometry of saturated rings. The high electronegativity of fluorine can induce changes in bond lengths and angles, leading to a more puckered ring conformation compared to non-fluorinated analogues. d-nb.info In protonated 3-fluoropyrrolidinium, for instance, a robust attractive electrostatic interaction intensifies ring puckering to favor a single conformation. nih.gov A similar effect is anticipated in 2-Piperidinol, 3-fluoro-. The specific influence on the ring pucker will depend on the preferred conformation; for example, an axial fluorine may engage in interactions that shorten the distance across the ring, enhancing the pucker.

Stereoelectronic Interactions Governing Conformation

Stereoelectronic effects, which involve the spatial arrangement of orbitals, are paramount in dictating the conformational landscape of fluorinated piperidines. d-nb.infonih.gov These quantum mechanical interactions can be more significant than classical steric repulsion.

Charge-Dipole Interactions

Electrostatic interactions, particularly charge-dipole forces, are a major driving force in the conformation of fluorinated piperidines, especially in their protonated (piperidinium) forms. d-nb.infonih.gov In protonated 3-fluoropiperidine (B1141850), a stabilizing interaction between the positive charge on the ammonium (B1175870) group and the partial negative charge on the axial fluorine atom (C–F···H–N⁺) strongly favors the axial conformer. acs.orgresearchgate.net

In 2-Piperidinol, 3-fluoro-, this effect would also be at play upon N-protonation. Furthermore, the hydroxyl group at C-2 introduces the possibility of a strong intramolecular hydrogen bond, either O–H···F or O–H···N. The formation of such a bond would create a five or six-membered ring system within the molecule, which could lock the conformation and be a dominant stabilizing force, potentially overriding other competing effects. The geometry required for this hydrogen bond would heavily favor specific chair conformations.

Hyperconjugative Effects (e.g., σC-H → σ*C-F)

Hyperconjugation is the delocalization of electron density from a filled bonding orbital (e.g., σC-H) to an adjacent empty or partially filled anti-bonding orbital (e.g., σ*C-F). d-nb.infonih.gov This interaction is stabilizing and is highly dependent on the geometry of the orbitals, requiring an anti-periplanar (180°) arrangement for maximum overlap.

In fluorinated piperidines, two key hyperconjugative interactions often contribute to the stability of the axial-fluorine conformer:

σC-H → σC-F: An axial C-F bond is anti-periplanar to the axial C-H bonds at C-4 and C-6. Electron donation from these σC-H orbitals into the low-lying σC-F anti-bonding orbital stabilizes this arrangement. d-nb.info

σC-H → σC-N: Similarly, axial C-H bonds can donate into the σC-N orbital.

The presence of the hydroxyl group at C-2 in 2-Piperidinol, 3-fluoro-, adds another layer of complexity. The C-O bond and its associated orbitals will also participate in and be influenced by hyperconjugative effects, potentially altering the relative importance of the C-F related interactions.

Table 2: Key Hyperconjugative Interactions in an Axial-Fluorine Conformer This interactive table highlights the primary orbital interactions that stabilize the axial fluorine position.

| Donor Orbital (Filled) | Acceptor Orbital (Anti-bonding) | Required Alignment | Expected Outcome |

|---|---|---|---|

| σ C4-H(ax) | σ* C3-F(ax) | Anti-periplanar | Stabilization of axial F |

| σ C6-H(ax) | σ* C5-C4 | Anti-periplanar | General ring stabilization |

| σ C2-H(ax) | σ* C3-F(ax) | Gauche | Weaker stabilization |

Fluorine-Oxygen and Fluorine-Nitrogen Gauche Effects

The gauche effect, an exception to the general rule of steric hindrance, often stabilizes conformations where electronegative substituents adopt a gauche (60° dihedral angle) rather than an anti (180° dihedral angle) arrangement. This phenomenon is primarily explained by hyperconjugation, a stabilizing interaction involving the donation of electron density from a C−H σ bonding orbital into a vicinal C−F σ* antibonding orbital. wikipedia.orgchemeurope.com This interaction is maximized in a gauche conformation. wikipedia.orgchemeurope.com

In the context of 3-fluoropiperidines, the gauche relationship between the fluorine atom and the ring nitrogen is a critical determinant of conformational preference. For the protonated form of 3-fluoropiperidine, a strong preference for the axial conformer is observed. This is attributed to a combination of a charge-dipole interaction between the positively charged nitrogen and the C-F bond, as well as hyperconjugative interactions (σCH → σCN and σCH → σCF). nih.gov This electrostatic gauche effect can be more significant than the classic gauche effect observed in 1,2-difluoroethane. researchgate.net

Furthermore, the classic hyperconjugative gauche effect between the C-F and C-O bonds, arising from σC-H → σC-O and σC-H → σC-F interactions, would also contribute to the stability of a gauche conformer. The interplay between these F-O and F-N gauche effects, including potential intramolecular hydrogen bonding, will dictate the preferred conformation of 2-Piperidinol, 3-fluoro-.

Influence of Solvation and Solvent Polarity on Conformational Equilibria

The conformational equilibrium of fluorinated piperidines is not static and can be significantly influenced by the surrounding solvent environment. nih.govchemistryviews.org The polarity of the solvent plays a crucial role in stabilizing or destabilizing specific conformers, primarily through dipole-solvent interactions. d-nb.info

Studies on N-protected 3,5-difluoropiperidines have shown a dramatic solvent-dependent conformational inversion. nih.gov In a nonpolar solvent like chloroform, the conformer with equatorial fluorine atoms is favored. However, upon increasing the solvent polarity to a solvent such as DMSO, the equilibrium shifts to favor the conformer with axial fluorine atoms. nih.gov This shift is driven by the larger dipole moment of the axial conformer, which is better stabilized by the polar solvent. d-nb.info

The following table illustrates the calculated and experimental conformational preferences for N-Boc-3,5-difluoropiperidine in different solvents, showcasing the impact of solvent polarity.

| Solvent | Dielectric Constant (ε) | Conformer with Axial F Favored (%) | Conformer with Equatorial F Favored (%) |

| Chloroform | 4.8 | 12 | 88 |

| DMSO | 46.7 | 82 | 18 |

| Data derived from computational and experimental studies on N-Boc-3,5-difluoropiperidine. nih.gov |

The following table summarizes the observed conformational preferences for the free amine of 3-fluoropiperidine and its hydrochloride salt in different environments, highlighting the interplay of protonation and solvation.

| Compound | Solvent | Axial F Conformer (%) | Equatorial F Conformer (%) |

| 3-Fluoropiperidine (free amine) | Chloroform | >95 | <5 |

| 3-Fluoropiperidine (HCl salt) | Water | >95 | <5 |

| Data based on experimental and computational findings. nih.govresearchgate.net |

This data underscores that the strong axial preference in 3-fluoropiperidine derivatives is maintained across different solvent polarities, largely due to the powerful stereoelectronic effects at play. nih.gov For 2-Piperidinol, 3-fluoro-, the equilibrium will be a fine balance between these inherent stereoelectronic forces and the modulating influence of the solvent.

Spectroscopic and Structural Elucidation of 2 Piperidinol, 3 Fluoro Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of 2-Piperidinol, 3-fluoro- derivatives in solution. Through a combination of one-dimensional and two-dimensional techniques, a comprehensive picture of the molecular connectivity and spatial arrangement can be achieved.

1H NMR Characterization and Coupling Constant Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides initial, critical insights into the structure of 3-fluoropiperidinol derivatives. The chemical shifts of the protons on the piperidine (B6355638) ring are influenced by the presence of the electronegative fluorine and hydroxyl groups. The proton at C2 (H2), being adjacent to both the hydroxyl and the nitrogen atom, typically appears as a complex multiplet in the downfield region of the aliphatic spectrum. Similarly, the proton at C3 (H3), geminal to the fluorine atom, will also be significantly shifted.

The most vital information derived from ¹H NMR is the analysis of scalar or J-coupling constants, particularly the three-bond coupling between fluorine and hydrogen (³JHF). The magnitude of this coupling is dependent on the dihedral angle between the C-F and C-H bonds, as described by the Karplus equation. This relationship is instrumental in determining the conformation of the piperidine ring, which typically adopts a chair conformation. A large ³JHF value (typically > 20 Hz) is indicative of an anti-periplanar (180°) relationship, which corresponds to an axial orientation of both the fluorine and the coupled proton. Conversely, a small coupling constant (typically < 10 Hz) suggests a synclinal or gauche relationship (~60°), which is characteristic of an equatorial fluorine. Studies on related N-protected 3-fluoropiperidines have shown that the cis-diastereomer often favors a conformation where the fluorine atom occupies an axial position. researchgate.net

Table 1: Representative ¹H-⁹F Coupling Constants for Conformational Assignment

| Conformation | Dihedral Angle (H-C-C-F) | Typical ³JHF (Hz) |

|---|---|---|

| F-axial, H-axial | ~180° | > 20 |

| F-equatorial, H-axial | ~60° | < 10 |

| F-equatorial, H-equatorial | ~60° | < 10 |

| F-axial, H-equatorial | ~60° | < 10 |

Note: These are generalized values; actual coupling constants can vary based on substituents and solvent.

19F NMR Analysis

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov In the analysis of 2-Piperidinol, 3-fluoro- derivatives, the ¹⁹F NMR spectrum typically displays a single resonance, the chemical shift of which is highly sensitive to the local electronic environment.

The multiplicity of the ¹⁹F signal, resulting from coupling to neighboring protons, provides a wealth of structural information. The signal will be split by the geminal proton (H3), the vicinal protons on C2 and C4, and potentially through-space or longer-range couplings. The diastereomeric ratio (d.r.) of a synthetic mixture can often be determined by integrating the signals in the ¹⁹F NMR spectrum prior to purification. nih.gov Similar to ¹H NMR, the ³JHF coupling constants observed in the ¹⁹F spectrum are crucial for conformational analysis. nih.gov For instance, in studies of all-cis-4-fluoropiperidines, the conformation was determined using comprehensive NMR studies, including ¹⁹F NMR. nih.gov

Table 2: Representative NMR Data for a 3-Fluoropiperidine (B1141850) Derivative

| Nucleus | Chemical Shift (ppm) | Key Coupling Constants (Hz) |

|---|---|---|

| ¹H (H3) | 4.5 - 5.0 (multiplet) | ¹JHF ≈ 45-50 |

| ¹⁹F | -170 to -190 | ³JHF(axial-axial) > 20 |

Note: Values are illustrative and can vary significantly with substitution and solvent.

13C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements proton and fluorine NMR by providing information about the carbon skeleton of the molecule. In 2-Piperidinol, 3-fluoro- derivatives, the carbon atoms C2 and C3, which are directly bonded to the electronegative oxygen and fluorine atoms, respectively, are the most affected. Their resonances are shifted downfield compared to the corresponding carbons in unsubstituted piperidine. rsc.org

A key feature in the ¹³C NMR spectrum of these compounds is the presence of carbon-fluorine coupling. The C3 signal will appear as a large doublet due to one-bond coupling (¹JCF), typically in the range of 170-200 Hz. The adjacent carbons, C2 and C4, will also show smaller doublet splittings due to two-bond coupling (²JCF), usually around 15-25 Hz. This C-F coupling is unambiguous proof of the fluorine atom's position on the carbon skeleton.

Table 3: Expected ¹³C NMR Spectral Features for 2-Piperidinol, 3-fluoro-

| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected C-F Coupling |

|---|---|---|

| C2 | 65 - 75 | ²JCF (doublet) |

| C3 | 85 - 95 (doublet) | ¹JCF (large doublet) |

| C4 | 25 - 35 | ²JCF (doublet) |

| C5 | 20 - 30 | ³JCF (small or unresolved) |

| C6 | 45 - 55 | ³JCF (small or unresolved) |

Note: Chemical shifts are relative to TMS and are estimates.

Advanced 2D NMR Techniques (e.g., COSY)

While 1D NMR provides essential data, complex spin systems and signal overlap in piperidine derivatives often necessitate the use of two-dimensional (2D) NMR experiments for complete structural assignment. acs.orgresearchgate.net

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment is fundamental for establishing proton connectivity. wikipedia.org It generates cross-peaks between protons that are J-coupled, typically those on adjacent carbons (vicinal coupling) or on the same carbon (geminal coupling). youtube.comyoutube.com By tracing the correlation network, the entire spin system of the piperidine ring can be mapped out, confirming the assignment of each proton signal. acs.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule, such as connecting substituents to the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space correlations between protons that are close to each other, irrespective of whether they are J-coupled. This is extremely powerful for determining the relative stereochemistry. For example, a NOESY cross-peak between two protons on the same face of the ring (e.g., both axial) provides definitive evidence for their cis relationship.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous structural information for 2-Piperidinol, 3-fluoro- derivatives by determining their atomic arrangement in the solid state. researchgate.netmdpi.comresearchgate.net This technique yields a three-dimensional model of the molecule, from which precise bond lengths, bond angles, and torsional angles can be measured. mdpi.com

For fluorinated piperidines, crystallography confirms the chair conformation of the six-membered ring and definitively establishes the axial or equatorial position of the fluorine atom and other substituents. researchgate.net This is particularly important as the solid-state conformation may differ from the preferred conformation in solution observed by NMR. For instance, a study on a difluorinated phosphoramidite (B1245037) analogue of PipPhos revealed an equatorial orientation for the fluorine atoms in solution via NMR, while X-ray analysis of its crystal showed a dominant 1,3-diaxial conformation in the solid state. nih.gov The crystal structure also reveals intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the packing of the molecules in the crystal lattice. nih.gov

Table 4: Illustrative Single-Crystal X-ray Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| C-F Bond Length | Typically ~1.35 - 1.40 Å |

| C-O Bond Length | Typically ~1.43 Å |

| Ring Conformation | e.g., Chair, Twisted Boat |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-Piperidinol, 3-fluoro- derivatives, the IR spectrum provides clear evidence for the key functional groups.

The presence of the hydroxyl group (-OH) is indicated by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations. The secondary amine (-NH-) of the piperidine ring gives rise to a moderate absorption band in a similar region (3300-3500 cm⁻¹), which can sometimes overlap with the O-H band. The C-H stretching vibrations of the aliphatic ring appear as strong absorptions in the 2850-3000 cm⁻¹ range. The carbon-fluorine (C-F) bond, being strong and polar, exhibits a characteristic strong absorption in the 1000-1400 cm⁻¹ region. The exact position of the C-F stretch can provide some structural information but is often complex due to coupling with other vibrations.

Table 5: Characteristic IR Absorption Bands for 2-Piperidinol, 3-fluoro-

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Amine (-NH-) | N-H Stretch | 3300 - 3500 | Moderate |

| Alkane (-CH₂) | C-H Stretch | 2850 - 3000 | Strong |

| Fluoroalkane (-CF) | C-F Stretch | 1000 - 1400 | Strong |

Note: Data sourced from general IR spectroscopy principles and data for related compounds like 3-Hydroxypiperidine. nih.govchemicalbook.com

Computational Chemistry Investigations of 2 Piperidinol, 3 Fluoro

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is widely used to study the properties of piperidine (B6355638) derivatives. researchgate.netnih.gov DFT calculations allow for the exploration of molecular geometries, spectroscopic properties, and electronic characteristics with a high degree of reliability. For fluorinated piperidines, DFT has been instrumental in rationalizing their unique conformational behaviors. researchgate.net

The piperidine ring exists in a chair conformation, but the introduction of substituents, such as a fluorine atom at the C-3 position and a hydroxyl group at C-2, creates multiple possible stereoisomers and conformers. DFT calculations are employed to perform geometry optimization, finding the lowest energy arrangement of atoms for each possible conformer. nih.gov This process involves starting with an initial guess of the molecular structure and iteratively solving the electronic Schrödinger equation to find the geometry that minimizes the total energy of the molecule.

A systematic computational analysis using methods like the M06-2X functional with a def2-QZVPP basis set can map the conformational energy landscape. researchgate.net For the closely related 3-fluoropiperidine (B1141850), these calculations have revealed a strong preference for the conformer where the fluorine atom occupies an axial position (Faxial) over an equatorial one (Fequatorial). researchgate.netnih.gov This preference is somewhat counter-intuitive based on simple sterics but is a well-documented phenomenon for fluorinated cyclohexanes and heterocycles. The calculations provide the free enthalpy differences (ΔG) between these conformers, both in the gas phase and in various solvents, which can be compared with experimental results from NMR spectroscopy. researchgate.netnih.gov For instance, in N-H analogues of 3-fluoropiperidine, the axial conformer is favored by a significant margin in solution. researchgate.net

The table below, based on data for 3-fluoropiperidine analogues, illustrates the calculated energy differences that drive this conformational preference.

| Compound Analogue | ΔG (Axial vs. Equatorial) in Gas Phase (kcal/mol) | ΔG (Axial vs. Equatorial) in Solution (kcal/mol) | Solvent |

|---|---|---|---|

| 3-fluoropiperidine (TFA-analogue) | -1.2 | -2.1 | Chloroform |

| 3-fluoropiperidine (HCl-analogue) | -1.8 | -2.9 | Water |

| 3-fluoropiperidine (NH-analogue) | -1.2 | -1.9 | Water |

DFT calculations are a valuable tool for predicting spectroscopic parameters, which aids in the characterization and structural elucidation of newly synthesized compounds. The combination of experimental and computational methods provides a robust approach for identifying structural features. nih.gov

NMR Chemical Shifts: Theoretical calculations can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For fluorinated piperidines, computational analysis has been shown to successfully predict the conformer that is observed experimentally by NMR. researchgate.net The calculation of coupling constants, such as the ³J(¹⁹F,¹H) coupling, is particularly important as it is highly dependent on the dihedral angle and thus the conformation of the molecule. nih.gov A strong correlation between calculated and experimental NMR data confirms the predicted geometry and conformational preferences. researchgate.net Protocols using DFT have been specifically developed to compute accurate ¹⁹F NMR chemical shifts, which are crucial for the identification of diverse fluorinated compounds. nih.gov

IR Frequencies: DFT methods can also compute vibrational frequencies corresponding to infrared (IR) spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical IR spectrum can be generated. These calculations help in assigning the vibrational modes observed in experimental spectra. For example, the characteristic C-F bond stretching frequency can be identified and compared with experimental values. researchgate.net For related heterocyclic compounds, DFT calculations at levels like B3LYP/6-311++G(d,p) have shown excellent agreement with experimental IR and Raman spectra, verifying the vibrational assignments and the computed molecular structures. researchgate.net

| Spectroscopic Parameter | Computational Method | Typical Application for Fluorinated Piperidinols |

|---|---|---|

| ¹⁹F NMR Chemical Shifts | DFT (e.g., with dispersion corrections) | Aids in identification and structural confirmation. nih.gov |

| ³J(¹⁹F,¹H) Coupling Constants | DFT | Determine the relative orientation (axial/equatorial) of the fluorine atom. nih.gov |

| IR Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Assign experimental peaks (e.g., C-F stretch, O-H stretch, N-H stretch) and confirm functional groups. researchgate.net |

The electronic structure of 3-fluoro-2-piperidinol is key to understanding its stability, reactivity, and conformational preferences. The introduction of fluorine significantly alters the electronic properties of the piperidine ring. acs.org DFT calculations provide a means to analyze these effects in detail.

The preference for an axial fluorine atom in fluorinated piperidines is not due to sterics but is governed by electronic factors. researchgate.netnih.gov Computational investigations have identified two main contributors:

Charge-Dipole Interactions: Electrostatic interactions between the highly polarized C-F bond and other parts of the molecule, particularly the nitrogen atom and its lone pair or N-H bond, play a crucial role. nih.govacs.org

Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from an occupied bonding orbital (or lone pair) to an adjacent unoccupied anti-bonding orbital. In the case of axial 3-fluoropiperidine, a key hyperconjugative interaction is the donation of electron density from the nitrogen lone pair (nN) or an adjacent C-H or C-C sigma bond (σ) into the low-lying anti-bonding orbital of the C-F bond (σC-F). nih.govacs.org This n→σ or σ→σ* interaction is maximized when the orbitals are anti-periplanar, a condition met in the axial conformer.

DFT can also be used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. nih.gov Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, can predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Molecular Dynamics Simulations (for conformational and dynamic behavior studies)

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes, solvent effects, and intermolecular interactions in a more realistic, dynamic context. mdpi.com

For 2-Piperidinol, 3-fluoro-, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and allowing the system to evolve over nanoseconds. The simulation would reveal the flexibility of the piperidine ring, the stability of different conformers, and the dynamics of hydrogen bonding between the hydroxyl and amine groups and the solvent. It can also be used to explore how the molecule interacts with biological targets. mdpi.com The general methodology involves energy minimization of the initial system, followed by a period of heating and equilibration, and finally a production run from which trajectory data is collected and analyzed. mdpi.com Such simulations on related piperidine systems have been used to investigate their structural and electronic properties. researchgate.net

Theoretical Mechanistic Studies of Reactions Involving Fluorinated Piperidinols

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. The synthesis of fluorinated piperidines can be complex, and theoretical studies can help understand the reaction pathways and intermediates involved. nih.govsciencedaily.com For example, the synthesis of all-cis-(multi)fluorinated piperidines has been achieved through a rhodium-catalyzed dearomatization-hydrogenation process starting from fluoropyridines. nih.govsciencedaily.com Computational studies can model the role of the catalyst and the energetics of each step in this transformation.

Other synthetic routes, such as the fluoro-Prins cyclization, have proposed mechanisms involving carbocation intermediates that are subsequently quenched by a fluorine source. nih.gov Theoretical modeling of these proposed intermediates and pathways can validate or refine the suggested mechanism. For instance, in other fluorination reactions, computational evidence has pointed towards a neighboring-group participation mechanism over a direct SN1 or SN2 pathway. mdpi.com

A key aspect of mechanistic studies is the identification and characterization of transition states—the high-energy structures that connect reactants, intermediates, and products. DFT calculations are used to locate these transition state geometries on the potential energy surface. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

By calculating the energies of the reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This profile reveals the activation energy for each step, allowing chemists to determine the rate-limiting step of the reaction and predict how changes in the substrate or catalyst might affect the reaction outcome. For complex, multi-step syntheses like those used to create substituted piperidines, this theoretical analysis is invaluable for optimizing reaction conditions and understanding stereoselectivity. nih.gov

Calculation of Energy Barriers and Reaction Rates

Computational chemistry provides powerful tools for investigating the energy landscapes of chemical reactions and conformational changes. For molecules like 2-Piperidinol, 3-fluoro-, these methods can elucidate the energy barriers between different conformers and predict the rates of these transformations.

Detailed computational studies on fluorinated piperidines have utilized Density Functional Theory (DFT) to analyze conformational preferences. researchgate.net For instance, calculations at the M06-2X/def2-QZVPP level of theory have been employed to determine the free enthalpy differences between equatorial and axial conformers of related molecules. researchgate.net These calculations often include a polarizable continuum model (PCM) to account for solvent effects, which can significantly influence conformational stability. researchgate.net

The energy barrier for a conformational change, such as the ring inversion of a piperidine derivative, is the energy of the transition state relative to the ground state conformer. This barrier can be calculated by locating the transition state structure on the potential energy surface and computing its energy. The difference in the zero-point corrected energies of the transition state and the ground state provides the activation energy (Ea). nih.gov

The rate coefficient (k) for the reaction or conformational change can then be estimated using Transition State Theory (TST). nih.gov The TST equation relates the rate coefficient to the activation energy, temperature, and other constants. High-accuracy methods, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), can be used to refine the energies of the stationary points (reactants, products, and transition states) to obtain more accurate barrier heights and reaction rates. nih.gov For larger systems, more computationally efficient DFT methods are often employed.

Table 1: Representative Computational Methods for Energy Barrier Calculation

| Method | Description | Application |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that models the electron density of a system to calculate its energy and other properties. Functionals like M06-2X are often used for non-covalent interactions. | Geometry optimization of conformers and transition states, calculation of vibrational frequencies and free energies. |

| Coupled-Cluster (CC) Theory | A high-accuracy ab initio method that provides a more rigorous treatment of electron correlation than DFT. CCSD(T) is often considered the "gold standard" for single-reference systems. | High-accuracy single-point energy calculations for optimized geometries to refine energy barriers. |

| Polarizable Continuum Model (PCM) | A solvation model that represents the solvent as a continuous dielectric medium. | To account for the influence of the solvent on conformational energies and reaction barriers. |

| Transition State Theory (TST) | A theory that relates the rate of a reaction to the properties of the transition state. | Calculation of reaction rate coefficients from the calculated energy barrier. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperidine Derivatives (focused on method development, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their properties. In the context of piperidine derivatives, QSAR studies focus on developing robust and predictive models by employing various statistical methods and molecular descriptors. The emphasis here is on the methodological development rather than the specific biological activities.

The development of a QSAR model typically involves several key steps:

Dataset Preparation : A dataset of piperidine derivatives with their measured property of interest is compiled. This dataset is usually divided into a training set, used to build the model, and a test set, used to validate the model's predictive ability. tandfonline.comresearchgate.net The division can be performed using techniques like K-means clustering. tandfonline.com

Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors : e.g., molecular weight, atom counts.

2D descriptors : e.g., topological indices (connectivity indices, shape indices), 2D autocorrelation descriptors. nih.govnih.govtandfonline.com

3D descriptors : e.g., geometrical descriptors, molecular shape analysis descriptors. tandfonline.comnih.govtandfonline.com

Physicochemical descriptors : e.g., logP, molar refractivity, electronic descriptors (dipole moment, HOMO/LUMO energies). tandfonline.com

Feature Selection : From the large pool of calculated descriptors, the most relevant ones are selected to build the model. This is a crucial step to avoid overfitting and to create a more interpretable model. Genetic algorithms (GA) are a commonly used feature selection method. nih.govtandfonline.comnih.gov

Model Building : Various statistical methods are employed to construct the QSAR model. These can range from linear to non-linear methods:

Multiple Linear Regression (MLR) : A linear method that establishes a relationship between the dependent variable (property) and a set of independent variables (descriptors). researchgate.netnih.govtandfonline.comnih.gov

Partial Least Squares (PLS) : A linear regression method that is well-suited for datasets with a large number of correlated descriptors. tandfonline.comresearchgate.netnih.gov

Support Vector Machines (SVM) : A machine learning method that can be used for both linear and non-linear modeling. researchgate.netnih.gov

Artificial Neural Networks (ANN) : A non-linear machine learning method inspired by the structure of the human brain, capable of modeling complex relationships. tandfonline.comresearchgate.net

Model Validation : The developed models are rigorously validated to assess their robustness and predictive power. This involves:

Internal validation : Techniques like leave-one-out cross-validation (Q² or Q²LOO) are used to evaluate the model's performance on the training set. tandfonline.comnih.govtandfonline.comnih.gov

External validation : The model's ability to predict the properties of the test set compounds (which were not used in model development) is evaluated using statistical metrics like the squared correlation coefficient (R²pred) and root mean square error (RMSE). tandfonline.comresearchgate.netnih.govtandfonline.com

Y-randomization : A method to ensure that the model is not a result of chance correlation. nih.govtandfonline.com

Table 2: Comparison of QSAR Modeling Methods for Piperidine Derivatives

| Method | Type | Description | Common Validation Metrics |

|---|---|---|---|

| Multiple Linear Regression (MLR) | Linear | Establishes a direct linear equation between descriptors and the target property. researchgate.netnih.govtandfonline.comnih.gov | R², Adjusted R², F-statistic, p-value |

| Partial Least Squares (PLS) | Linear | Handles multicollinearity well by creating latent variables from the descriptors. tandfonline.comresearchgate.netnih.gov | R², Q², R²pred, RMSE |

| Genetic Algorithm - PLS (GA-PLS) | Linear (with feature selection) | Uses a genetic algorithm to select the optimal subset of descriptors for the PLS model. nih.gov | R², Q², R²pred, RMSE |

| Support Vector Machines (SVM) | Non-linear | Finds an optimal hyperplane that separates data points into different classes or predicts a continuous value. researchgate.netnih.gov | R², Q², R²pred, RMSE |

| Artificial Neural Networks (ANN) | Non-linear | A complex, multi-layered network of "neurons" that can model highly non-linear relationships. tandfonline.comresearchgate.net | R², Q², R²pred, RMSE |

Chemical Reactivity and Derivatization of 2 Piperidinol, 3 Fluoro Skeletons

Functional Group Interconversions on the Piperidinol Scaffold

Functional group interconversions are fundamental transformations that allow for the modification of the core 3-fluoro-2-piperidinol structure. These reactions primarily target the hydroxyl group, converting it into other functionalities or removing it.

The secondary hydroxyl group at the C-2 position of the piperidinol ring can be oxidized to a carbonyl group, yielding the corresponding 3-fluoro-2-piperidone (a lactam). This transformation is a key step in the synthesis of many biologically active compounds. Standard oxidizing agents can be employed for this purpose. For instance, chromium-based reagents are effective for the oxidation of hydroxyl groups on piperidine (B6355638) rings to the corresponding ketones or lactams.

The general transformation is illustrated below:

Figure 1: Oxidation of 2-Piperidinol, 3-fluoro- to 3-fluoro-2-piperidone

Table 1: Common Oxidizing Agents for Hydroxyl Groups

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Chromium trioxide (CrO₃) | Varies | 3-fluoro-2-piperidone |

| Pyridinium chlorochromate (PCC) | Non-aqueous solvents | 3-fluoro-2-piperidone imperial.ac.uk |

| Pyridinium dichromate (PDC) | Neutral conditions, for sensitive substrates | 3-fluoro-2-piperidone imperial.ac.uk |

These oxidation reactions provide access to 3-fluorolactams, which are versatile intermediates for further derivatization, including amide chemistry and reductions.

While the reduction of the hydroxyl group in 3-fluoro-2-piperidinol is not extensively documented, related reductions on piperidine scaffolds are common. Catalytic hydrogenation is a primary method for the reduction of various functional groups. For instance, the reduction of fluoropyridines using catalysts like rhodium or palladium is a key strategy for synthesizing fluorinated piperidines. nih.govnih.gov These methods, however, are focused on the formation of the piperidine ring itself rather than the modification of an existing hydroxyl group. The direct reduction of the C-2 hydroxyl group to a methylene (B1212753) group (CH₂) would convert 3-fluoro-2-piperidinol to 3-fluoropiperidine (B1141850). This type of deoxygenation can be challenging and may require multi-step sequences, such as conversion of the alcohol to a more reactive leaving group followed by reductive cleavage.

Transformations Involving the Fluorine Atom (e.g., substitution)

The fluorine atom on the piperidine ring can undergo nucleophilic substitution, although this is generally less facile than on aromatic systems unless activated by adjacent electron-withdrawing groups. The C-F bond is strong, but under specific conditions, the fluorine can be displaced by other nucleophiles. More commonly, undesired loss of the fluorine atom can occur as a side reaction (hydrodefluorination) during other transformations, such as catalytic hydrogenation, if conditions are not carefully controlled. nih.govnih.gov

Vicarious nucleophilic substitution has been demonstrated on fluorinated aromatic systems, allowing for the introduction of carbon, oxygen, and nitrogen nucleophiles at positions activated by other substituents, which could be a potential, though unexplored, strategy for derivatizing the 3-fluoro-2-piperidinol skeleton. beilstein-journals.org

Ring-Opening and Rearrangement Reactions

The piperidine ring, while generally stable, can be synthesized through rearrangement reactions of smaller rings or can undergo ring-opening under specific conditions.

A notable synthetic route to fluorinated piperidines involves the rearrangement of functionalized azetidines. For example, cis-2-(2-bromo-1,1-dimethylethyl)azetidines react with a fluoride (B91410) source, such as tetramethylammonium (B1211777) fluoride, to yield cis-4-fluoro-5,5-dimethylpiperidines. clockss.org This reaction proceeds through the intramolecular displacement of the bromide by the azetidine (B1206935) nitrogen, forming a reactive bicyclic azetidinium intermediate. Subsequent ring-opening by the fluoride nucleophile at the bridgehead carbon via an SN2 mechanism results in the formation of the thermodynamically favored six-membered piperidine ring. clockss.org While this example leads to a 4-fluoropiperidine, similar strategies could potentially be adapted to access 3-fluoro isomers.

Figure 2: Rearrangement of an Azetidine to a Fluorinated Piperidine Br | R-N--CH-C(CH3)2 + F- ---> R-N--CH2-CH(F) | | | | CH2-CH2 CH2-----C(CH3)2 (Azetidine) (Piperidine)

2 Piperidinol, 3 Fluoro As Advanced Chiral Synthetic Intermediates

Application in the Synthesis of Complex Fluorinated Heterocyclic Systems

The fluorinated piperidine (B6355638) motif is a desirable component in pharmaceutical and agrochemical research. nih.gov The development of robust synthetic methods to access these structures has paved the way for their use in creating more complex fluorinated heterocyclic systems. A primary strategy involves the cis-selective hydrogenation of readily available and inexpensive fluoropyridine precursors. nih.gov This method allows for the chemoselective reduction of the fluoropyridine ring while tolerating other aromatic or heteroaromatic systems that may be present in the molecule. nih.gov

This synthetic accessibility has been leveraged to prepare fluorinated analogues of established drug compounds. For instance, derivatives of drugs such as Melperone, Diphenidol, Dyclonine, and Eperisone have been synthesized, demonstrating the utility of this approach in late-stage fluorination and drug discovery programs. researchgate.net The process typically involves an initial dearomatization-hydrogenation sequence of a substituted fluoropyridine, followed by in situ protection of the resulting piperidine nitrogen with groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) to facilitate purification and further manipulation. nih.gov

The synthesis of these complex systems highlights the role of fluorinated piperidines as foundational building blocks. Cycloaddition reactions, for example, represent a superior methodology for the stereochemically controlled synthesis of a wide variety of heterocyclic compounds. nih.gov Starting with a pre-formed fluorinated piperidine derivative, chemists can engage in subsequent reactions to build more elaborate fused or spirocyclic heterocyclic systems, where the fluorine atom plays a crucial role in dictating the reactivity and stability of the final product. The presence of the fluorine atom is known to increase metabolic stability and can enhance oral bioavailability, making these complex systems attractive for developing new therapeutic agents. unipa.it

Role as Chiral Building Blocks in Asymmetric Synthesis

The introduction of stereocenters into a drug molecule is critical for its biological activity and selectivity. 2-Piperidinol, 3-fluoro- and related compounds are particularly valuable when they can be prepared in an enantiomerically pure or enriched form, serving as chiral building blocks in asymmetric synthesis. nih.gov The development of methods to produce highly enantioenriched fluorinated piperidines has been a significant advancement in the field. nih.gov

One effective strategy for accessing these chiral building blocks involves the asymmetric hydrogenation of fluoropyridine precursors. nih.gov While direct asymmetric hydrogenation can be challenging, a straightforward alternative is the resolution of a racemic mixture. For example, enantiopure 3-hydroxy-4-Rf-β-lactams (where Rf is a fluorinated group) have been successfully prepared through methods involving enzymatic optical resolution. researchgate.net A similar principle can be applied to fluorinated piperidine derivatives.

Another powerful approach is the use of chiral aziridines as precursors for the synthesis of fluoroamines. researchgate.net The ring-opening of a chiral aziridine (B145994) with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (Et3N·3HF), can produce chiral fluoroamines, which are versatile intermediates for nitrogen-containing compounds. researchgate.net Although this method often yields a mixture of regioisomers, the resulting chiral fluorinated products are valuable for further synthetic transformations. researchgate.net The ability to generate these chiral fluorinated building blocks is essential, as the specific stereochemistry of the fluorine atom relative to other substituents on the piperidine ring can have a profound impact on the molecule's interaction with biological targets. researchgate.net

Development of Conformationally Restricted Scaffolds for Advanced Molecular Design

The substitution of hydrogen with fluorine in a piperidine ring introduces significant stereoelectronic effects that can be harnessed to control the molecule's three-dimensional shape. This conformational restriction is a key principle in advanced molecular design, allowing for the creation of rigid scaffolds that can present functional groups in a well-defined spatial orientation. nih.govresearchgate.net

Research using NMR spectroscopy and computational studies has systematically investigated the conformational behavior of a wide range of fluorinated piperidine derivatives. researchgate.netnih.gov A key finding is that 3-fluoropiperidine (B1141850) derivatives often exhibit a strong preference for a conformation where the fluorine atom occupies an axial position on the chair-form ring. nih.govresearchgate.net This "axial-F preference" is influenced by a complex interplay of electrostatic interactions (such as charge-dipole and dipole minimization), hyperconjugation, and steric factors. researchgate.netnih.govresearchgate.net

The stability of the axial conformer can be attributed to favorable delocalization forces, including hyperconjugative interactions between the axial C-F bond's antibonding orbital (σ*C-F) and the anti-periplanar C-H or C-C bonds. nih.gov The polarity of the solvent also plays a major role in the conformational equilibrium. nih.gov The table below presents the calculated free enthalpy differences (ΔG) between the equatorial and axial conformers for 3-fluoropiperidine derivatives, illustrating the strong preference for the axial conformation in solution. nih.gov

| Compound | Conformer | ΔG (kcal/mol) in Chloroform | ΔG (kcal/mol) in Gas Phase |

| 3-fluoropiperidine (TFA-analogue) | Axial | -1.5 | -1.1 |

| Equatorial | 0 | 0 | |

| 3-fluoropiperidine (HCl-analogue) | Axial | -2.3 | -1.2 |

| Equatorial | 0 | 0 |

This interactive data table is based on computational data for N-protected derivatives of 3-fluoropiperidine, highlighting the energetic preference for the axial fluorine conformation. nih.gov

This predictable conformational bias makes fluorinated piperidines, including 2-Piperidinol, 3-fluoro-, ideal scaffolds for constructing preorganized molecular structures, which is highly advantageous in the design of enzyme inhibitors or receptor ligands. mdpi.com

Strategic Applications of Fluorine-Induced Conformational Control in Molecular Design

The ability to control molecular conformation through fluorination is not merely an academic curiosity; it is a powerful strategic tool in modern drug design. By locking a molecule into a specific shape, chemists can fine-tune its properties to enhance therapeutic potential. nih.gov

One of the most significant applications is the optimization of a molecule's binding affinity to its biological target. The rigid scaffold ensures that the key interacting groups are held in the optimal geometry for binding, potentially increasing potency and selectivity. The orientation of the C-F bond itself can be critical; for example, the basicity of a kinetic spindle protein (KSP) inhibitor was found to be dependent on the orientation of the fluorine atom, with the more basic axial isomer being selected for clinical evaluation. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.